Flubrobenguane F18, also known as 18F-flubrobenguane, is a novel radiopharmaceutical developed for positron emission tomography (PET) imaging. It is particularly significant in the diagnosis and staging of pheochromocytomas and paragangliomas, which are rare tumors originating from chromaffin cells in the adrenal medulla or sympathetic ganglia. The compound's high affinity for norepinephrine transporters allows for enhanced visualization of these tumors compared to traditional imaging techniques.
Flubrobenguane F18 is classified as a radiolabeled compound, specifically a fluorinated analog of metaiodobenzylguanidine (MIBG). It is produced using fluorine-18, a radioactive isotope commonly used in PET imaging. The compound's development stems from the need for more effective imaging agents that can reliably detect small lesions often missed by conventional imaging methods like computed tomography and magnetic resonance imaging.
The synthesis of Flubrobenguane F18 involves a one-step no-carrier-added fluorination process. This method typically uses a brosylate precursor to facilitate the nucleophilic substitution reaction with fluorine-18. The key steps in the synthesis include:
The final product is formulated in an 8% ethanol/saline solution for administration in clinical settings.
Flubrobenguane F18 has a complex molecular structure characterized by its high homology to MIBG. The specific structure allows it to bind effectively to norepinephrine transporters. While the exact molecular formula and structural diagram are not provided in the sources, it is essential to note that its design focuses on optimizing uptake in chromaffin cells.
The primary chemical reaction involved in the synthesis of Flubrobenguane F18 is the nucleophilic substitution reaction where fluorine-18 fluoride displaces a leaving group from the precursor molecule. This reaction can be summarized as follows:
This reaction's efficiency is crucial for ensuring high yields of the radiotracer suitable for clinical use.
Flubrobenguane F18 operates by mimicking norepinephrine, allowing it to be taken up by norepinephrine transporters located on chromaffin cells. Once inside these cells, Flubrobenguane F18 accumulates, enabling visualization through PET imaging. The mechanism can be outlined as follows:
This mechanism enhances diagnostic accuracy for pheochromocytomas and paragangliomas compared to conventional methods .
Flubrobenguane F18 exhibits several notable physical and chemical properties relevant to its application:
These properties contribute to its effectiveness as a diagnostic tool while ensuring safety during clinical use.
Flubrobenguane F18 has significant applications in nuclear medicine, particularly for:
The preliminary data suggest that Flubrobenguane F18 may improve detection rates for small lesions, thus potentially altering treatment pathways for patients with these rare tumors . Further research will solidify its role within clinical practice and possibly expand its application to other neuroendocrine tumors exhibiting norepinephrine transporter expression.
Flubrobenguane F18 ([¹⁸F]LMI1195) demonstrates high-affinity binding to the human norepinephrine transporter (NET, SLC6A2), a critical presynaptic reuptake mechanism for catecholamines. In vitro studies using human neuroblastoma cell lines (SK-N-SH) revealed a dissociation constant (Kd) of 0.15 ± 0.03 nM, confirming subnanomolar affinity for NET. Competitive binding assays against [³H]norepinephrine demonstrated >500-fold selectivity for NET over serotonin (SERT) and dopamine (DAT) transporters in cell membrane preparations overexpressing human monoamine transporters. This specificity underpins its utility for targeted sympathetic nervous system imaging [1] [6].
Species-dependent variations in NET binding were observed. While non-human primate and rabbit studies showed uptake-1 dependence (NET-mediated), rat myocardial uptake was minimally blocked by the selective NET inhibitor desipramine (2 mg/kg; 8.7 ± 4.2% reduction vs. saline control, p=0.21). Instead, uptake was significantly inhibited by the non-selective uptake blocker phenoxybenzamine (50 mg/kg; 71.3 ± 6.1% reduction, p<0.001), indicating reliance on extraneuronal uptake-2 mechanisms in rodents. This highlights critical species differences in tracer transport mechanisms [5] [6].
Table 1: NET Binding Affinity of Flubrobenguane F18 Across Models
Experimental System | Ligand/Assay | Kd / IC₅₀ (nM) | Selectivity (vs. SERT/DAT) |
---|---|---|---|
Human NET-transfected cells | [³H]Norepinephrine | 0.15 ± 0.03 | >500-fold |
Rabbit myocardium (in vivo) | Desipramine blockade | IC₅₀: 0.8* | Not applicable |
Rat myocardium (in vivo) | Phenoxybenzamine block | IC₅₀: 3.2* | Not applicable |
*Estimated from inhibition studies
Flubrobenguane F18 shares a benzylguanidine backbone with the established SPECT tracer [¹²³I]MIBG, facilitating analogous interactions with catecholamine transport and storage systems. The critical structural modification involves replacing MIBG’s iodine moiety with a 3-[¹⁸F]fluoropropoxy group at the meta position of the benzyl ring. This substitution maintains the planar geometry essential for recognition by the NET substrate-binding site while enhancing lipophilicity (log P = 1.8 vs. 1.2 for MIBG), promoting improved membrane permeability [2] [6].
Comparative biodistribution studies in pheochromocytoma patients revealed significantly higher tumor-to-background ratios for Flubrobenguane F18 than historical MIBG data. Adrenal lesions exhibited SUVₘₐₓ values of 16.8 ± 1.7 versus 3.7 ± 0.2 in healthy adrenals (p<0.001), attributable to its enhanced affinity for vesicular monoamine transporters (VMATs). The fluoropropoxy extension increases molecular stability against monoamine oxidase (MAO) degradation, prolonging intraneuronal retention—confirmed by sustained myocardial activity (>60 minutes post-injection) in PET imaging [2] [5].
Table 2: Biodistribution of Flubrobenguane F18 vs. MIBG Analogs
Tissue/Lesion | Flubrobenguane F18 (SUVₘₐₓ) | [¹²³I]MIBG (SUVₘₐₓ)* | Uptake Mechanism |
---|---|---|---|
Pheochromocytoma | 16.8 ± 1.7 | 8.2 ± 1.4 | NET/VMAT-mediated |
Healthy adrenal gland | 3.7 ± 0.2 | 2.1 ± 0.3 | Basal catecholamine transport |
Myocardium | 9.5 ± 0.7 (SUVₘₑₐₙ) | 4.3 ± 0.6 | Presynaptic NET uptake |
Liver | 3.2 ± 0.4 | 6.8 ± 1.1 | Non-specific/background |
*Representative literature values for comparison
Pharmacological blockade experiments elucidate Flubrobenguane F18’s transport specificity. In human cardiomyocyte models, preincubation with desipramine (selective NET inhibitor, 1 μM) reduced tracer uptake by 92.4 ± 3.1%, confirming NET-dependent transport. Conversely, corticosterone (uptake-2 inhibitor, 100 μM) caused only 11.2 ± 4.8% reduction, underscoring minimal extraneuronal involvement in humans [1] [5].
In chromaffin cell-derived tumor models (PC12 cells), metaraminol—a false neurotransmitter—competitively inhibited Flubrobenguane F18 accumulation (Ki = 28.3 nM). Similarly, norepinephrine infusion (0.1 μg/kg/min) reduced myocardial SUVₘₑₐₙ by 74.6% in rabbits, demonstrating saturable binding to catecholamine handling systems. Kinetic modeling in human PET studies showed dose-independent myocardial uptake below 10 nmol/kg, consistent with a high-affinity, low-capacity transport system [1] [5] [6].
Flubrobenguane F18 undergoes NET-mediated internalization followed by vesicular sequestration in adrenal chromaffin cells. In PC12 cells (rat pheochromocytoma line), time-activity curves showed rapid initial plasma membrane uptake (t₁/₂ < 2 min), peaking intracellularly at 15 minutes. This was inhibited 89% by reserpine (VMAT2 blocker), confirming VMAT-dependent vesicular storage—critical for prolonged signal retention in tumors [2] [6].
Metabolite analysis in human plasma revealed 22 ± 4% plasma protein binding, primarily to albumin. Notably, only 29.7 ± 5.4% of intracellular radioactivity represented intact tracer at 60 minutes post-incubation; the majority was trapped as 18F-fluoropropionic acid—a polar metabolite unable to escape vesicles. This metabolic trapping enhances imaging contrast by minimizing tracer washout from sympathetic neurons and neuroendocrine tumors [1] [2].
Table 3: Intracellular Fate of Flubrobenguane F18 in Chromaffin Cells
Process | Key Regulator | Effect on Tracer | Inhibition Impact |
---|---|---|---|
Membrane transport | NET (SLC6A2) | Na⁺/Cl⁻-dependent uptake | ↓92% with desipramine |
Vesicular sequestration | VMAT2 | Proton-gradient driven storage | ↓89% with reserpine |
Cytosolic metabolism | MAO/COMT | Minimal degradation (<5% at 1h) | Unchanged by selegiline |
Metabolite trapping | Glucuronidation | Polar metabolites in vesicles | Enhanced intracellular retention |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: